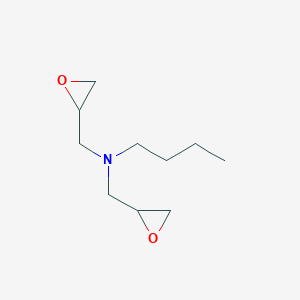
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is a chemical compound known for its unique structure and properties. It belongs to the class of organic compounds known as epoxides, which are characterized by the presence of an oxirane ring. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- typically involves the reaction of an amine with an epoxide. One common method is the reaction of N-butylamine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is often carried out in large-scale reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxirane ring is opened by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce diols, and substitution can result in various substituted amines.
Scientific Research Applications
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- involves its reactivity with various molecular targets. The oxirane ring is highly reactive and can interact with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, including polymerization and cross-linking reactions.
Comparison with Similar Compounds
Similar Compounds
Diglycidyl aniline: Another epoxide compound with similar reactivity.
N,N’-methylenebis(2-ethyl-4,1-phenylene)bis[N-(oxiranylmethyl)-]: A related compound used in high-performance epoxy resins.
Uniqueness
Oxiranemethanamine, N-butyl-N-(oxiranylmethyl)- is unique due to its specific structure, which combines an amine and an oxirane ring. This combination imparts distinct reactivity and properties, making it valuable in various applications.
Properties
CAS No. |
4856-88-6 |
|---|---|
Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
N,N-bis(oxiran-2-ylmethyl)butan-1-amine |
InChI |
InChI=1S/C10H19NO2/c1-2-3-4-11(5-9-7-12-9)6-10-8-13-10/h9-10H,2-8H2,1H3 |
InChI Key |
LJDKIFXJERTLMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1CO1)CC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


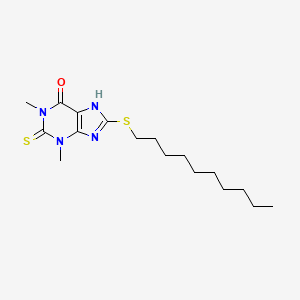
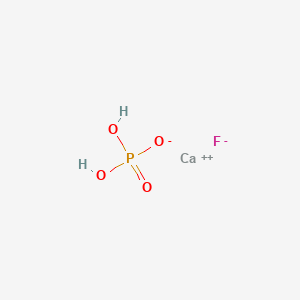

![[16-(Aziridin-1-ylmethyl)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14738120.png)

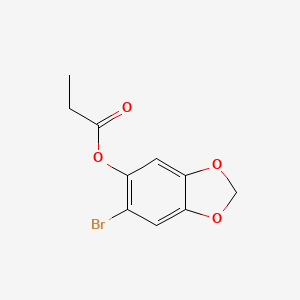
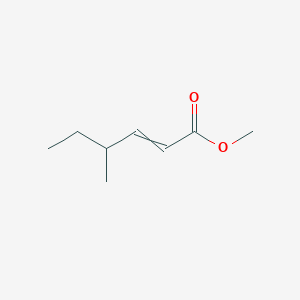
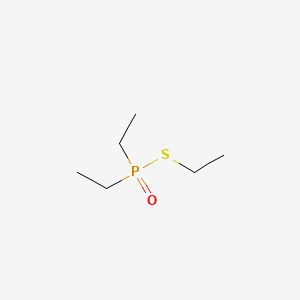
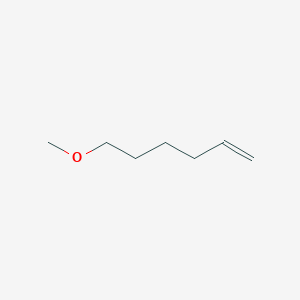
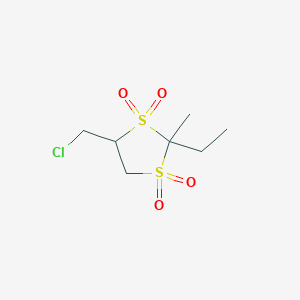
![1,5,7,11-Tetrathia-6-stannaspiro[5.5]undecane](/img/structure/B14738176.png)
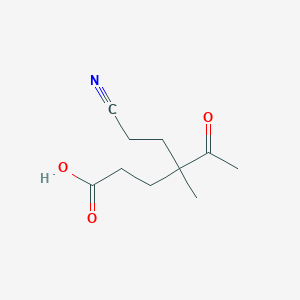
![1-[(2-Carboxyphenyl)sulfanyl]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid](/img/structure/B14738181.png)

